Cas no 2490426-50-9 (1,1-bis(4-methylcyclohexyl)methanamine hydrochloride)

1,1-Bis(4-methylcyclohexyl)methanamine hydrochloride is a cycloaliphatic amine derivative with a rigid, sterically hindered structure, making it useful in specialized chemical applications. The compound's hydrochloride salt form enhances stability and solubility, facilitating its use in synthetic processes. Its unique bis-cyclohexyl framework contributes to steric and electronic effects, which may be leveraged in catalysis, ligand design, or as an intermediate in pharmaceutical and agrochemical synthesis. The 4-methyl substitution on the cyclohexyl rings further modifies reactivity and selectivity. This compound is typically handled under controlled conditions due to its amine functionality, ensuring compatibility with sensitive reactions. Its properties make it a candidate for research in stereoselective transformations and fine chemical synthesis.
1,1-bis(4-methylcyclohexyl)methanamine hydrochloride structure
2490426-50-9 structure
Product Name:1,1-bis(4-methylcyclohexyl)methanamine hydrochloride
CAS No:2490426-50-9
MF:C15H30ClN
MW:259.858403682709
MDL:MFCD32852889
CID:5670217
PubChem ID:155821091
Update Time:2025-05-21

1,1-bis(4-methylcyclohexyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride
    • Bis(4-methylcyclohexyl)methanamine;hydrochloride
    • EN300-27145463
    • 2490426-50-9
    • MDL: MFCD32852889
    • Inchi: 1S/C15H29N.ClH/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14;/h11-15H,3-10,16H2,1-2H3;1H
    • InChI Key: ZNYCVMTUDYWFGO-UHFFFAOYSA-N
    • SMILES: Cl.NC(C1CCC(C)CC1)C1CCC(C)CC1

Computed Properties

  • Exact Mass: 259.2066777g/mol
  • Monoisotopic Mass: 259.2066777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

1,1-bis(4-methylcyclohexyl)methanamine hydrochloride Pricemore >>

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Additional information on 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride

Research Brief on 1,1-bis(4-methylcyclohexyl)methanamine Hydrochloride (CAS: 2490426-50-9): Recent Advances and Applications

1,1-bis(4-methylcyclohexyl)methanamine hydrochloride (CAS: 2490426-50-9) is a chemical compound of growing interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexyl-based structure, has recently been investigated for its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it a promising candidate for further pharmacological studies. Recent literature highlights its role as a versatile intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride as a key building block for the synthesis of sigma-1 receptor ligands. The research demonstrated that derivatives of this compound exhibited high affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation. The study employed molecular docking simulations and in vitro binding assays to validate the interactions, suggesting potential therapeutic applications in neurodegenerative diseases and chronic pain management.

Another significant advancement was reported in a 2024 ACS Chemical Neuroscience article, where researchers investigated the compound's utility in designing novel antidepressants. The study revealed that structural modifications of 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride led to compounds with selective serotonin reuptake inhibition (SSRI) activity. Pharmacokinetic studies in rodent models showed improved blood-brain barrier penetration and favorable metabolic stability, positioning these derivatives as promising candidates for further preclinical development.

In addition to its CNS applications, recent patent filings (e.g., WO2023124567) have highlighted the compound's potential in oncology. A 2023 patent application disclosed the use of 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer progression. Preliminary data from cell-based assays indicated potent anti-proliferative effects against various cancer cell lines, with minimal cytotoxicity to normal cells.

The synthesis and scale-up of 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride have also seen recent improvements. A 2024 Organic Process Research & Development paper described a novel catalytic hydrogenation method that increased yield to 85% while reducing byproduct formation. This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial and academic research.

Looking forward, the diverse biological activities and synthetic versatility of 1,1-bis(4-methylcyclohexyl)methanamine hydrochloride continue to attract research attention. Current investigations are exploring its potential in antimicrobial applications, with early-stage studies showing activity against drug-resistant bacterial strains. As research progresses, this compound is poised to play an increasingly important role in the development of new therapeutic agents across multiple disease areas.

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